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molecular formula C10H9NO4S B3121603 8-Hydroxy-2-methylquinoline-5-sulfonic acid CAS No. 29021-67-8

8-Hydroxy-2-methylquinoline-5-sulfonic acid

Cat. No. B3121603
M. Wt: 239.25 g/mol
InChI Key: RDYCCKHYFOQHOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781438B2

Procedure details

Oleum (18-24% SO3, 20 ml) was added to a solution of 2-methyl-quinolin-8-ol (10 g, 62.8 mmol) in concentrated sulfuric acid (40 ml). After warming to 65° C. for 2 hours, the reaction mixture was poured onto 200 g of crushed ice. The suspension was diluted with acetone (60 ml) and stirred for 10 minutes, whereupon solids were filtered off. After washing with acetone (3×60 ml) and drying under high vacuum, the title compound (14.13 g, 94%) was obtained as a slightly yellowish solid. 1H NMR (400 MHz, d6-DMSO): δ=9.60 (d, J=8.3 Hz, 1H), 8.02-7.94 (m, 2H), 7.29 (d, J=7.7 Hz, 1H), 2.94 (s, 3H). MS (ES+): 240.2 (M+H)+.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[OH:1][S:2]([OH:5])(=O)=[O:3].O=S(=O)=O.[CH3:10][C:11]1[CH:20]=[CH:19][C:18]2[C:13](=[C:14]([OH:21])[CH:15]=[CH:16][CH:17]=2)[N:12]=1>S(=O)(=O)(O)O.CC(C)=O>[OH:21][C:14]1[C:13]2[N:12]=[C:11]([CH3:10])[CH:20]=[CH:19][C:18]=2[C:17]([S:2]([OH:5])(=[O:3])=[O:1])=[CH:16][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Name
Quantity
10 g
Type
reactant
Smiles
CC1=NC2=C(C=CC=C2C=C1)O
Name
Quantity
40 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice
Quantity
200 g
Type
reactant
Smiles
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred for 10 minutes, whereupon solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
After washing with acetone (3×60 ml)
CUSTOM
Type
CUSTOM
Details
drying under high vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC1=CC=C(C=2C=CC(=NC12)C)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.13 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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